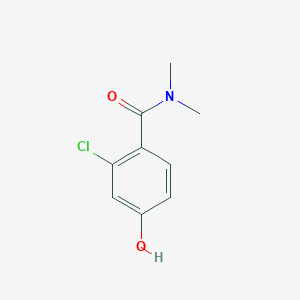

2-Chloro-4-hydroxy-N,N-dimethylbenzamide

CAS No.:

Cat. No.: VC13595147

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO2 |

|---|---|

| Molecular Weight | 199.63 g/mol |

| IUPAC Name | 2-chloro-4-hydroxy-N,N-dimethylbenzamide |

| Standard InChI | InChI=1S/C9H10ClNO2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,1-2H3 |

| Standard InChI Key | QNHYPDNPNOYITG-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=C(C=C(C=C1)O)Cl |

| Canonical SMILES | CN(C)C(=O)C1=C(C=C(C=C1)O)Cl |

Introduction

Chemical and Physical Properties

The molecular structure of 2-chloro-4-hydroxy-N,N-dimethylbenzamide comprises a benzene ring substituted with chlorine (-Cl), hydroxyl (-OH), and dimethylcarboxamido (-N(CH)C=O) groups. Key physicochemical properties include:

The hydroxy group contributes to hydrogen-bonding interactions, while the chloro substituent enhances electrophilic reactivity. The dimethylamide group imparts steric bulk, influencing conformational flexibility.

Synthesis Methods

The synthesis of 2-chloro-4-hydroxy-N,N-dimethylbenzamide typically involves sequential functionalization of a benzamide precursor. One documented approach includes:

Chlorination and Hydroxylation of N,N-Dimethylbenzamide

-

Chlorination: N,N-Dimethylbenzamide undergoes electrophilic aromatic substitution using chlorine gas or a chlorinating agent (e.g., SOCl) in the presence of a Lewis acid catalyst (e.g., FeCl) to introduce the chloro group at the 2-position.

-

Hydroxylation: The 4-position is hydroxylated via directed ortho-metalation or using oxidizing agents like hydrogen peroxide under acidic conditions.

Oxidative Amidation of Aldehydes

An alternative method involves oxidative amidation of 2-chloro-4-hydroxybenzaldehyde with dimethylamine. This one-pot reaction employs iron(II) chloride and tert-butyl hydroperoxide (TBHP) in acetonitrile, yielding the target compound with moderate efficiency (37% yield) . The reaction mechanism proceeds via in situ formation of a carbamate intermediate, followed by radical-mediated C–N bond formation .

Stability and Reactivity

2-Chloro-4-hydroxy-N,N-dimethylbenzamide exhibits moderate stability under ambient conditions but degrades under extreme pH or prolonged exposure to light. Key reactivity profiles include:

-

Nucleophilic Aromatic Substitution: The chloro group at the 2-position is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under heated conditions.

-

Acid/Base Sensitivity: The hydroxy group can undergo deprotonation in basic media (pKa ~10), forming a phenoxide ion that enhances electron density in the aromatic ring.

-

Oxidative Degradation: Exposure to strong oxidizers (e.g., KMnO) may cleave the benzene ring or oxidize the hydroxy group to a carbonyl.

Analytical Characterization

Structural elucidation of this compound relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR (400 MHz, DMSO-d):

-

δ 7.8 (d, J = 8.4 Hz, 1H, H-6),

-

δ 7.4 (s, 1H, H-3),

-

δ 6.9 (d, J = 8.4 Hz, 1H, H-5),

-

δ 3.1 (s, 6H, N(CH)),

-

δ 5.3 (s, 1H, -OH).

-

-

C NMR:

-

δ 168.2 (C=O),

-

δ 155.1 (C-4),

-

δ 133.5 (C-2),

-

δ 127.3–116.8 (aromatic carbons),

-

δ 38.5 (N(CH)).

-

Infrared (IR) Spectroscopy

-

Strong absorption at ~3200–3600 cm (-OH stretch),

-

C=O stretch at ~1650 cm,

-

C-Cl stretch at ~750 cm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume